
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanedioic acid backbone with diethoxyphosphinyl and thio-methyl groups. Its molecular formula is C10H19O7PS2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester typically involves multi-step organic reactions One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may involve purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the thio-methyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thio-methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid without the diethoxyphosphinyl and thio-methyl groups.
Butanedioic acid, methyl-, dimethyl ester: Contains a methyl group in addition to the dimethyl ester functionality.
Butanedioic acid, methylene-, dimethyl ester: Features a methylene group, altering its chemical properties.
Uniqueness
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is unique due to its combination of diethoxyphosphinyl and thio-methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63234-03-7 |
|---|---|
Molekularformel |
C11H21O7PS2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
dimethyl 2-(diethoxyphosphorylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C11H21O7PS2/c1-5-17-19(14,18-6-2)21-8-20-9(11(13)16-4)7-10(12)15-3/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
CKMNJEDYSCLLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SCSC(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


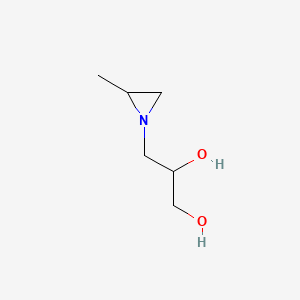
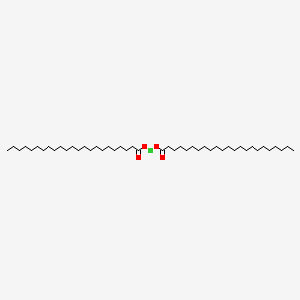
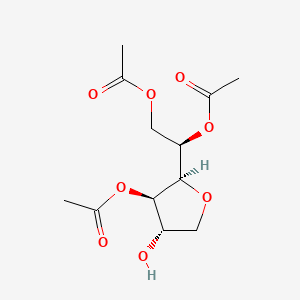

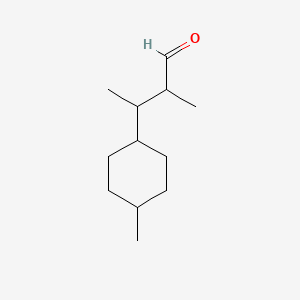
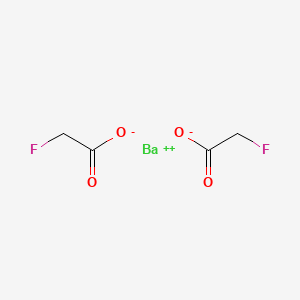
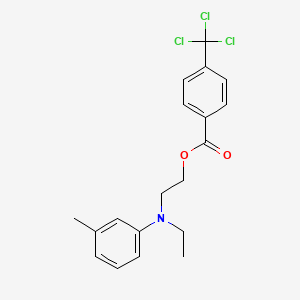

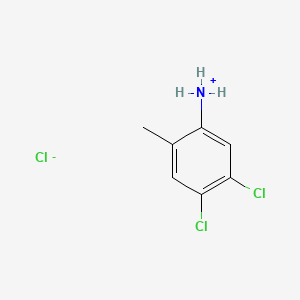

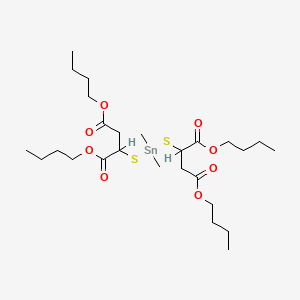
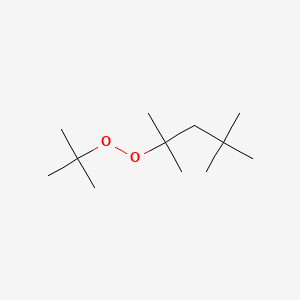
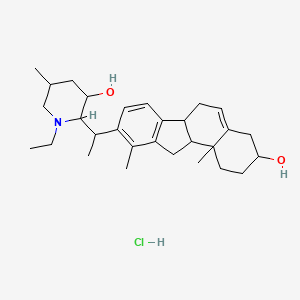
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
